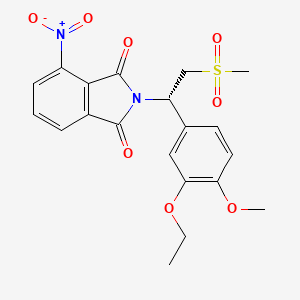
(S)-2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-4-nitroisoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro Apremilast is a derivative of Apremilast, a small-molecule oral phosphodiesterase 4 (PDE4) inhibitor. Apremilast is primarily used in the treatment of inflammatory conditions such as psoriasis and psoriatic arthritis . The addition of a nitro group to Apremilast potentially modifies its chemical properties and biological activities, making 4-Nitro Apremilast an interesting compound for further research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro Apremilast involves several steps, starting from commercially available precursors. One common method includes the nitration of Apremilast using a nitrating agent such as nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid). The reaction conditions typically involve maintaining a low temperature to control the reaction rate and prevent decomposition .
Industrial Production Methods
For industrial production, the synthesis of 4-Nitro Apremilast can be optimized to improve yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of safer nitrating agents and solvents can enhance the safety and environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Nitro Apremilast can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential effects on cellular signaling pathways and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Used in the development of new pharmaceuticals and as a chemical intermediate in the production of other compounds .
Mechanism of Action
The mechanism of action of 4-Nitro Apremilast is similar to that of Apremilast, involving the inhibition of phosphodiesterase 4 (PDE4). This inhibition leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn regulates the production of pro-inflammatory and anti-inflammatory mediators. The nitro group may enhance or modify the binding affinity and selectivity of the compound for PDE4, potentially leading to different biological effects .
Comparison with Similar Compounds
4-Nitro Apremilast can be compared with other PDE4 inhibitors such as:
Roflumilast: Another PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).
Crisaborole: A topical PDE4 inhibitor used in the treatment of atopic dermatitis.
Apremilast: The parent compound, used in the treatment of psoriasis and psoriatic arthritis
Uniqueness
The presence of the nitro group in 4-Nitro Apremilast distinguishes it from other PDE4 inhibitors. This modification may result in unique pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of efficacy, selectivity, and safety .
Properties
Molecular Formula |
C20H20N2O8S |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C20H20N2O8S/c1-4-30-17-10-12(8-9-16(17)29-2)15(11-31(3,27)28)21-19(23)13-6-5-7-14(22(25)26)18(13)20(21)24/h5-10,15H,4,11H2,1-3H3/t15-/m1/s1 |
InChI Key |
MQKGPVSCBKQSDG-OAHLLOKOSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


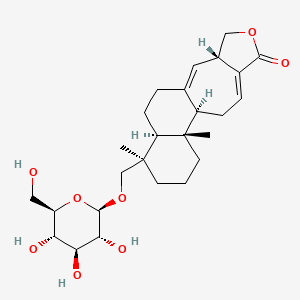

![2-[[(3aS,4S,6R,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B13427827.png)

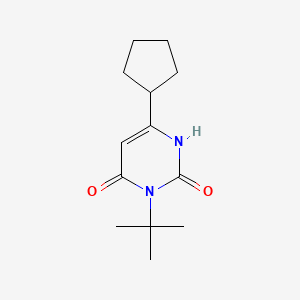
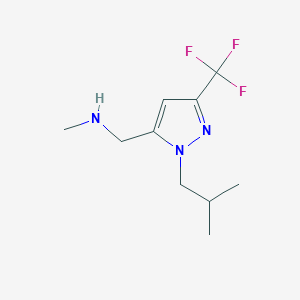
![3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B13427860.png)

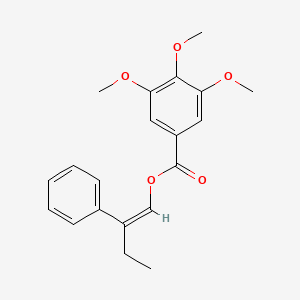
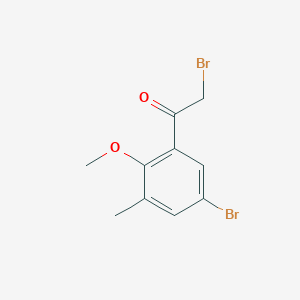
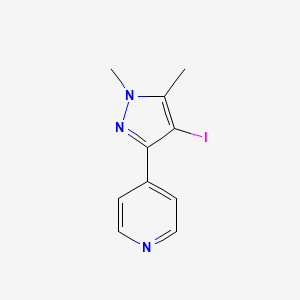
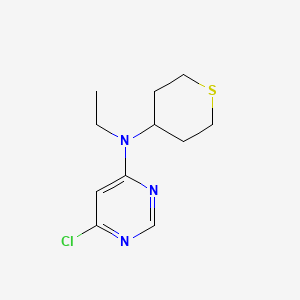

![8-deuterio-3-(3,5-dideuterio-4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13427895.png)
